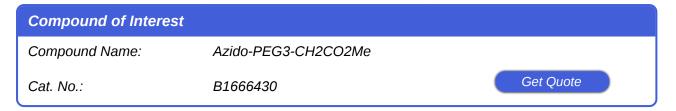


Verifying the Structure of Azido-PEG3-CH2CO2Me: A Comparative Guide Using NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of synthetic molecules. This guide provides a comprehensive comparison of the expected NMR data for **Azido-PEG3-CH2CO2Me** with a common alternative, Boc-NH-PEG3-CH2CO2Me, and potential impurities. Detailed experimental protocols and visual aids are included to facilitate the structural verification process.

Predicted NMR Data for Structural Verification

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **Azido-PEG3-CH2CO2Me**, a comparable Boc-protected amine derivative, and a potential tosylated impurity. These values are compiled from spectral databases and literature precedents for similar molecular fragments.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃



Assignment	Azido-PEG3- CH2CO2Me	Boc-NH-PEG3- CH2CO2Me (Alternative)	Tosyl-PEG3- CH2CO2Me (Impurity)
-OCH₃ (Ester)	~3.72 (s, 3H)	~3.72 (s, 3H)	~3.72 (s, 3H)
-C(=O)CH ₂ -	~4.15 (s, 2H)	~4.15 (s, 2H)	~4.15 (s, 2H)
PEG Backbone (- OCH ₂ CH ₂ O-)	~3.65 (m, 8H)	~3.65 (m, 8H)	~3.65 (m, 8H)
-CH ₂ -N ₃ / -CH ₂ - NHB ₀ C / -CH ₂ -OTs	~3.39 (t, 2H)	~3.30 (t, 2H)	~4.16 (t, 2H)
Boc (-C(CH ₃) ₃)	-	~1.44 (s, 9H)	-
Tosyl (Ar-H)	-	-	~7.35 (d, 2H), ~7.80 (d, 2H)
Tosyl (-CH₃)	-	-	~2.45 (s, 3H)
-NH- (Boc)	-	~5.10 (br s, 1H)	-

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ , ppm) in CDCl $_3$



Assignment	Azido-PEG3- CH2CO2Me	Boc-NH-PEG3- CH2CO2Me (Alternative)	Tosyl-PEG3- CH2CO2Me (Impurity)
-OCH₃ (Ester)	~52.0	~52.0	~52.0
-C(=O)CH ₂ -	~68.0	~68.0	~68.0
PEG Backbone (- OCH ₂ CH ₂ O-)	~70.5	~70.5	~70.5
-CH ₂ -N ₃ / -CH ₂ - NHBoc / -CH ₂ -OTs	~50.7	~40.5	~69.2
Boc (-C(CH ₃) ₃)	-	~28.4	-
Boc (-C(CH ₃) ₃)	-	~79.2	-
Tosyl (Ar-C)	-	-	~127.9, ~129.8, ~133.0, ~144.8
Tosyl (-CH₃)	-	-	~21.6
-C=O (Ester)	~170.5	~170.5	~170.5
-C=O (Boc)	-	~156.0	-

Experimental Protocols

NMR Sample Preparation and Acquisition

A standard protocol for acquiring high-quality NMR spectra for structural verification is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified Azido-PEG3-CH2CO2Me product in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.



- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Signal averaging (e.g., 16-64 scans) is performed to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a 45-degree pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

Visualizing Structural Verification and Molecular Structure

Logical Workflow for NMR-based Structural Verification

The following diagram illustrates the logical workflow from sample synthesis to final structural confirmation using NMR spectroscopy.





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NMR Structural Verification Workflow

Molecular Structure and Key NMR Correlations of Azido-PEG3-CH2CO2Me

This diagram highlights the key proton and carbon environments within the **Azido-PEG3-CH2CO2Me** molecule that are critical for NMR-based identification.

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